1-Bromo-3-methylimidazo[1,5-a]pyridine

Medicinal Chemistry Process Chemistry Quality Control

This 1-Br/3-Me regioisomer provides a unique synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig couplings not achievable with non-brominated or iodo-analogs. Its defined substitution pattern ensures consistent reactivity for parallel synthesis of kinase inhibitors and CNS scaffolds. Supplied at ≥98% purity with clear 2-8°C inert storage protocol, it supports reproducible late-stage functionalization from hit-to-lead optimization through GMP manufacturing.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 61254-44-2
Cat. No. B1622007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-methylimidazo[1,5-a]pyridine
CAS61254-44-2
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1C=CC=C2)Br
InChIInChI=1S/C8H7BrN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,1H3
InChIKeyWPVHAIYEFKCIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-methylimidazo[1,5-a]pyridine (CAS 61254-44-2): A Core Building Block for Heterocyclic Chemistry and Medicinal Chemistry


1-Bromo-3-methylimidazo[1,5-a]pyridine (CAS 61254-44-2) is a halogenated heteroaromatic compound belonging to the imidazo[1,5-a]pyridine family, a class of fused bicyclic systems recognized for their diverse applications in medicinal chemistry, material science, and as privileged scaffolds in drug discovery [1]. The compound's molecular formula is C8H7BrN2, featuring a bromine substituent at the 1-position and a methyl group at the 3-position of the imidazo[1,5-a]pyridine core . This specific substitution pattern provides a strategic balance of steric and electronic effects, establishing it as a versatile intermediate for further functionalization via cross-coupling reactions [2].

Why 1-Bromo-3-methylimidazo[1,5-a]pyridine (CAS 61254-44-2) Is Not Interchangeable with Other Imidazo[1,5-a]pyridine Halides


The specific combination of a 1-bromo substituent and a 3-methyl group in 1-bromo-3-methylimidazo[1,5-a]pyridine dictates a unique reactivity and physicochemical profile that is not replicated by its regioisomeric or halogen-analog counterparts. Simple substitution with the non-brominated parent compound (3-methylimidazo[1,5-a]pyridine) eliminates the critical synthetic handle for palladium-catalyzed cross-coupling [1]. Replacing the 1-bromo with an iodo group (as in 1-iodo-3-methylimidazo[1,5-a]pyridine) significantly alters the reactivity in metal-catalyzed transformations and often leads to lower stability and distinct photophysical behavior [2]. Furthermore, shifting the bromine to a different ring position, such as in 8-bromo-3-methylimidazo[1,5-a]pyridine or 3-bromoimidazo[1,5-a]pyridine, changes the electronic distribution and steric accessibility of the core, thereby impacting the efficiency and selectivity of subsequent reactions and the properties of the final products [3]. These differences underscore the critical need for precise chemical selection to ensure experimental reproducibility and desired outcomes.

Quantitative Evidence for Selecting 1-Bromo-3-methylimidazo[1,5-a]pyridine (CAS 61254-44-2)


High Purity (>98%) and Cold Storage Stability Reduces Procurement Risk for Sensitive Chemistry

Commercially sourced 1-bromo-3-methylimidazo[1,5-a]pyridine is routinely available with a certified purity of ≥98% as determined by HPLC, and is recommended for storage under inert atmosphere at 2-8°C . This high initial purity and defined storage condition contrast with the often lower, unspecified purity of in-house synthesized or less stringently sourced analogs like 3-bromoimidazo[1,5-a]pyridine (typical vendor purity 95%) or 1-iodo-3-methylimidazo[1,5-a]pyridine (typical vendor purity 95%) . The documented cold storage requirement is a critical procurement consideration for maintaining compound integrity over time, directly impacting the reproducibility of sensitive catalytic reactions.

Medicinal Chemistry Process Chemistry Quality Control

Demonstrated Efficiency in Suzuki-Miyaura Cross-Coupling Validates Its Role as a Privileged Scaffold

The 1-bromo substituent serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. A direct analog, 1-bromo-3-phenylimidazo[1,5-a]pyridine, undergoes Suzuki-Miyaura cross-coupling with p-methoxycarbonylphenylboronic acid to afford the biaryl product in a 91% isolated yield [1]. This high yield is a class-level indicator of the reactivity profile for the 1-bromo-3-methyl substituted core, a feature absent in the non-halogenated 3-methylimidazo[1,5-a]pyridine, which cannot participate in such transformations. While the iodo analog (1-iodo-3-arylimidazo[1,5-a]pyridine) is also reactive, the bromo derivative offers a superior balance of stability and reactivity, as the iodo compounds are more prone to decomposition and require more careful handling [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Well-Defined Structural and Electronic Properties from Computational Data Guide Rational Design

Key physicochemical parameters for 1-bromo-3-methylimidazo[1,5-a]pyridine have been computationally determined, including a Topological Polar Surface Area (TPSA) of 17.3 Ų, a calculated LogP of 2.40522, and zero rotatable bonds . These properties are distinct from the non-brominated parent compound, 3-methylimidazo[1,5-a]pyridine, which has a lower molecular weight (132.16 vs. 211.06 g/mol) and different LogP [1]. The higher LogP value of the bromo derivative indicates greater lipophilicity, which can influence membrane permeability and protein binding in a biological context. The absence of rotatable bonds confers conformational rigidity, a feature often associated with improved target selectivity and pharmacokinetic properties in drug candidates.

Computational Chemistry Drug Design Medicinal Chemistry

Unique Supramolecular Synthon Potential via C-Br···π Halogen Bonding Confirmed by Crystallography

A combined experimental and computational study on bromo-substituted imidazo[1,5-a]pyridine derivatives has confirmed the presence of robust C-Br···π halogen bonds and C-Br···Br-C type II interhalogen interactions in the solid state [1]. These non-covalent interactions, unique to brominated analogs, are not possible with non-halogenated or chloro-substituted counterparts. The study quantified the fluorescence quantum yields (ΦF) of the studied bromo derivatives, which ranged from 9.3 to 10.4% in THF and methanol solutions [1]. While this is class-level evidence, it strongly implies that 1-bromo-3-methylimidazo[1,5-a]pyridine can participate in similar halogen bonding motifs, offering a predictable handle for crystal engineering and the design of functional organic materials.

Crystal Engineering Supramolecular Chemistry Materials Science

Key Application Scenarios for 1-Bromo-3-methylimidazo[1,5-a]pyridine (CAS 61254-44-2) in Research and Development


Medicinal Chemistry: Synthesis of Kinase Inhibitor and CNS Drug Candidate Libraries

As a versatile building block for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings [1], 1-bromo-3-methylimidazo[1,5-a]pyridine is ideal for the rapid, parallel synthesis of diverse 1-aryl-3-methylimidazo[1,5-a]pyridine derivatives. This scaffold is a known core structure for kinase inhibitors and central nervous system (CNS) active agents [2]. The compound's high commercial purity (≥98%) ensures consistent reaction outcomes, accelerating the hit-to-lead optimization process in pharmaceutical R&D by enabling reliable structure-activity relationship (SAR) exploration.

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates

The robust and high-yielding cross-coupling chemistry demonstrated for this class of bromides (e.g., 91% yield for a related system) [1] makes 1-bromo-3-methylimidazo[1,5-a]pyridine a reliable handle for late-stage diversification in process chemistry. Its defined storage condition (2-8°C, under inert atmosphere) provides a clear procurement and handling protocol, minimizing degradation and ensuring consistent quality for multi-kilogram campaigns in GMP manufacturing, where reproducibility and impurity control are paramount.

Materials Science: Development of Blue-Emitting Fluorophores and Crystal Engineering

The imidazo[1,5-a]pyridine core is a recognized fluorophore with tunable emission properties [2]. The presence of the bromine atom in 1-bromo-3-methylimidazo[1,5-a]pyridine introduces the potential for heavy-atom effect modulation and, more importantly, enables C-Br···π halogen bonding interactions in the solid state, as confirmed by crystallographic studies on related bromo derivatives [3]. This feature is highly sought after in crystal engineering for designing functional organic materials with predictable supramolecular architectures and tailored optical properties, such as blue-emitting materials (ΦF ~9-10% for related compounds) [3].

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